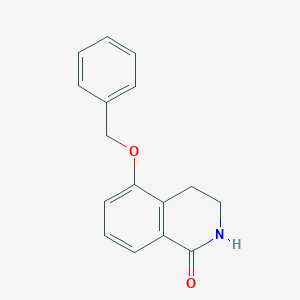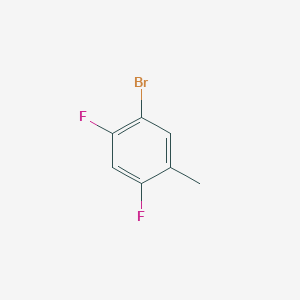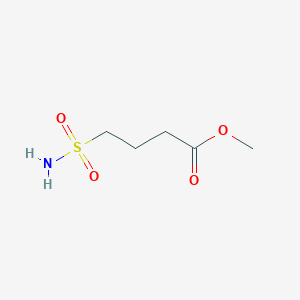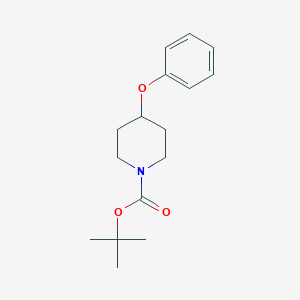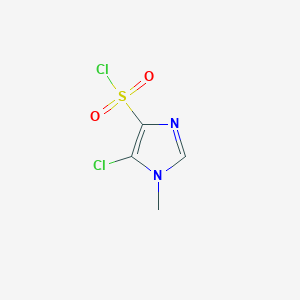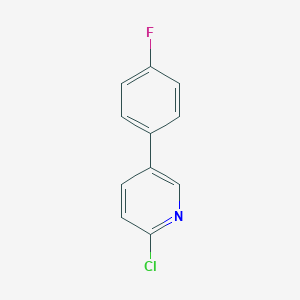
2-Chloro-5-(4-fluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-fluorophenyl)pyridine, also known as CF3, is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. CF3 is a heterocyclic aromatic compound that is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(4-fluorophenyl)pyridine is not well understood. However, it is believed that 2-Chloro-5-(4-fluorophenyl)pyridine may act as a nucleophile, attacking electrophilic sites in the target molecule. 2-Chloro-5-(4-fluorophenyl)pyridine may also act as a Lewis acid, accepting electrons from the target molecule.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine are not well understood. However, it is believed that 2-Chloro-5-(4-fluorophenyl)pyridine may have anti-tumor and anti-inflammatory properties. 2-Chloro-5-(4-fluorophenyl)pyridine may also have antifungal and antibacterial properties. Further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-5-(4-fluorophenyl)pyridine in lab experiments is its high reactivity. 2-Chloro-5-(4-fluorophenyl)pyridine reacts readily with a variety of electrophiles, making it a useful building block in the synthesis of various pharmaceuticals and agrochemicals. However, one limitation of using 2-Chloro-5-(4-fluorophenyl)pyridine in lab experiments is its toxicity. 2-Chloro-5-(4-fluorophenyl)pyridine is a toxic compound and should be handled with care.
Orientations Futures
There are several future directions for the use of 2-Chloro-5-(4-fluorophenyl)pyridine in scientific research. One future direction is the synthesis of new pharmaceuticals and agrochemicals using 2-Chloro-5-(4-fluorophenyl)pyridine as a building block. Another future direction is the study of the biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine. Further research is needed to fully understand the potential applications of 2-Chloro-5-(4-fluorophenyl)pyridine in scientific research.
In conclusion, 2-Chloro-5-(4-fluorophenyl)pyridine is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. 2-Chloro-5-(4-fluorophenyl)pyridine can be synthesized through various methods and has been used as a building block in the synthesis of various pharmaceuticals and agrochemicals. The mechanism of action and biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine are not well understood, and further research is needed to fully understand the potential applications of 2-Chloro-5-(4-fluorophenyl)pyridine in scientific research.
Méthodes De Synthèse
2-Chloro-5-(4-fluorophenyl)pyridine can be synthesized through various methods, including the Friedlander reaction, the Hantzsch reaction, and the Suzuki-Miyaura coupling reaction. The Friedlander reaction involves the condensation of 2-amino-3-chloropyridine with 4-fluorobenzaldehyde in the presence of a catalyst. The Hantzsch reaction involves the condensation of 2-chloro-3-cyanopyridine with 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of 2-chloro-5-bromo-4-fluoropyridine with phenylboronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-Chloro-5-(4-fluorophenyl)pyridine has been widely used in scientific research due to its potential applications in the synthesis of various pharmaceuticals and agrochemicals. 2-Chloro-5-(4-fluorophenyl)pyridine has been used as a building block in the synthesis of several drugs, including anti-tumor agents, anti-inflammatory agents, and antifungal agents. 2-Chloro-5-(4-fluorophenyl)pyridine has also been used in the synthesis of various agrochemicals, including herbicides and insecticides.
Propriétés
Numéro CAS |
163563-10-8 |
|---|---|
Nom du produit |
2-Chloro-5-(4-fluorophenyl)pyridine |
Formule moléculaire |
C11H7ClFN |
Poids moléculaire |
207.63 g/mol |
Nom IUPAC |
2-chloro-5-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-6-3-9(7-14-11)8-1-4-10(13)5-2-8/h1-7H |
Clé InChI |
AUTSQIIIUBOZJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Cl)F |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



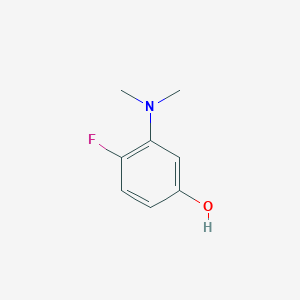
![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

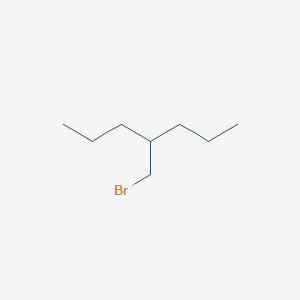
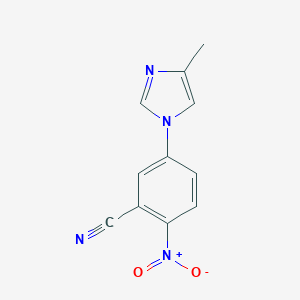
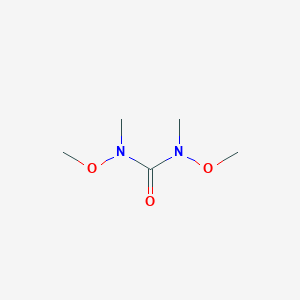
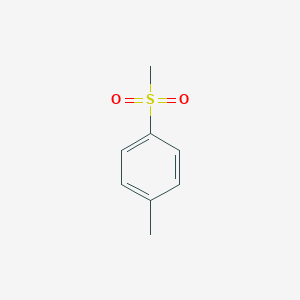
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
